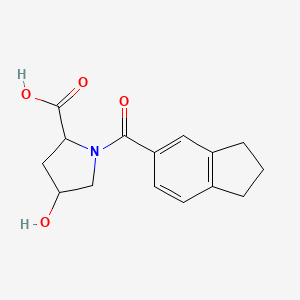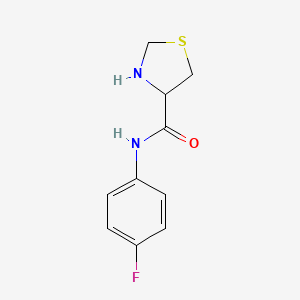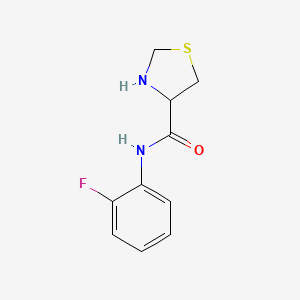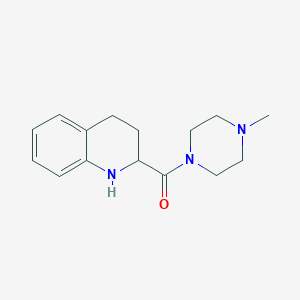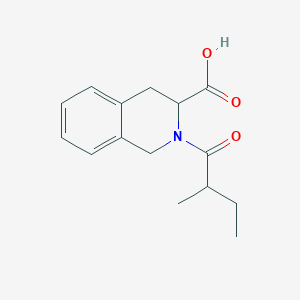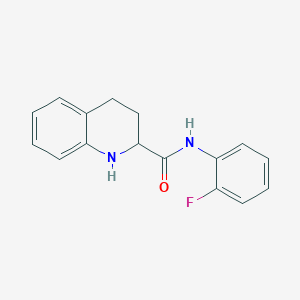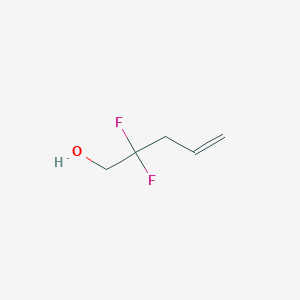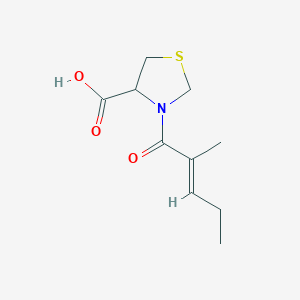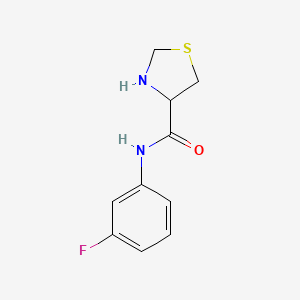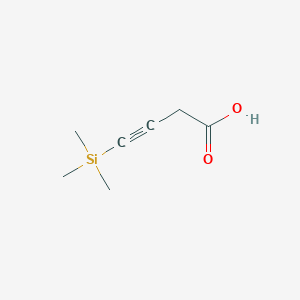
4-(Trimethylsilyl)but-3-ynoic acid
Overview
Description
4-(Trimethylsilyl)but-3-ynoic acid is a propargylic compound characterized by a terminal carbon-carbon triple bond. It is a functional group in organic chemistry and is known for its applications in various chemical reactions and synthesis processes .
Mechanism of Action
Target of Action
It is known to be a functional group in organic chemistry and is a propargylic compound , which means that it has a terminal carbon-carbon double bond. This functional group is used in the carboxylation of alcohols to form esters .
Mode of Action
The mode of action of 4-(Trimethylsilyl)but-3-ynoic acid involves its interaction with its targets, primarily alcohols, to form esters . This interaction is facilitated by the terminal carbon-carbon double bond present in the compound .
Biochemical Pathways
The compound plays a role in the carboxylation of alcohols to form esters . This process is part of larger biochemical pathways involving the synthesis of propargylic alcohols . The compound can be synthesized by the palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride .
Pharmacokinetics
The compound’s molecular weight is 15625 g/mol , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of esters from alcohols . This is a crucial step in the synthesis of propargylic alcohols .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants . For instance, the synthesis of the compound involves heating the reactants together at reflux temperature in an inert solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)but-3-ynoic acid can be synthesized from 4-trimethylsilyl-3-butyn-1-ol. One common method involves the use of Jones reagent in acetone under an inert atmosphere at 0°C . The reaction yields the desired compound with a purity of 95% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride is also noted .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)but-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted propargylic compounds.
Scientific Research Applications
4-(Trimethylsilyl)but-3-ynoic acid is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of propargylic alcohols and esters.
Medicine: Investigated for its role in drug synthesis and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Trimethylsilyl-3-butyn-1-ol
- Propargyl alcohol
- Trimethylsilylacetylene
Comparison: 4-(Trimethylsilyl)but-3-ynoic acid is unique due to its terminal carbon-carbon triple bond and the presence of a trimethylsilyl group, which enhances its reactivity and stability in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic processes .
Properties
IUPAC Name |
4-trimethylsilylbut-3-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)6-4-5-7(8)9/h5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYLAQQTJJJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


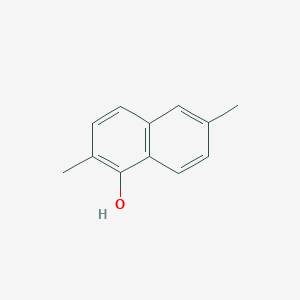
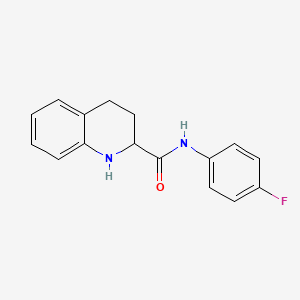
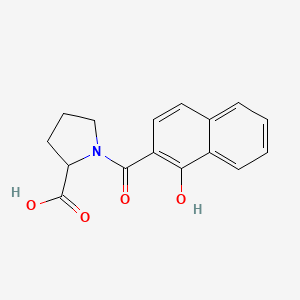
![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)
